

Commercial availability of 3-Bromo-m-terphenyl for research

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Compound of Interest

Compound Name: 3-Bromo-m-terphenyl

Cat. No.: B3176309

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An In-Depth Technical Guide to **3-Bromo-m-terphenyl**: Commercial Availability, Synthesis, and Research Applications

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-m-terphenyl**, a key chemical intermediate for researchers, chemists, and drug development professionals. The m-terphenyl scaffold is a privileged structure in both materials science and medicinal chemistry, and the strategic placement of a bromine atom offers a versatile handle for synthetic elaboration. This document details the compound's chemical identity, outlines its commercial availability from reputable suppliers, explores prevalent synthetic methodologies, and discusses its application as a building block in modern research. By synthesizing technical data with practical insights, this guide serves as an essential resource for scientists looking to procure and utilize **3-Bromo-m-terphenyl** in their work.

Chemical Identity and Physicochemical Properties

3-Bromo-m-terphenyl, identified by the CAS Number 98905-03-4, is an unsymmetrical aromatic hydrocarbon.^{[1][2][3][4][5]} Its structure consists of a central benzene ring substituted at the 1 and 3 positions with phenyl groups, and a bromine atom at the 5-position of the central ring (or, more formally named, 1-bromo-3-(3-phenylphenyl)benzene^[5]). This "meta" substitution pattern provides a unique angular geometry compared to its linear para- and ortho-isomers. The bromine atom is of particular importance as it serves as a reactive site, primarily

for metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Caption: Chemical Structure of **3-Bromo-m-terphenyl**.

Table 1: Physicochemical Properties of **3-Bromo-m-terphenyl**

Property	Value	Source(s)
CAS Number	98905-03-4	[1][2][5]
Molecular Formula	C18H13Br	[1][5]
Molecular Weight	309.2 g/mol	[5]
IUPAC Name	1-bromo-3-(3-phenylphenyl)benzene	[5]
Appearance	White to light yellow powder or crystal	[6]
Purity	Typically >98% - 99%	[1][2]
Melting Point	86 - 88 °C	[6]

| Boiling Point | 363 °C [[6] |

Commercial Availability and Procurement

3-Bromo-m-terphenyl is readily available from a variety of chemical suppliers that cater to the research and development sectors. Procurement of this compound is straightforward, with most vendors offering it in gram-scale quantities suitable for laboratory use. When selecting a supplier, researchers should prioritize not only cost but also the availability of comprehensive quality control documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), to ensure the material's identity, purity, and safety.

Table 2: Commercial Suppliers of **3-Bromo-m-terphenyl**

Supplier	Product Code	Typical Purity	Notes
Boron Molecular	BM963	>99%	A primary manufacturer of boronic acids and related compounds.[1]
Sigma-Aldrich	BO9H98CACBD1	99%	Distributes product from Boron Molecular. [2]
Tokyo Chemical Industry (TCI)	B4888	>98.0% (GC)	A major global supplier of research chemicals.
FUJIFILM Wako Chemicals	-	-	Listed as a product offering.[7]
Sinfoo Biotech	S057401	-	Specializes in biochemicals and reagents.[3]

| ChemicalBook | CB7757657 | - | An online database and supplier aggregator.[4] |

Caption: Recommended workflow for the procurement and quality verification of research chemicals.

Synthesis Methodologies for m-Terphenyl Scaffolds

While **3-Bromo-m-terphenyl** is commercially available, understanding its synthesis is crucial for researchers who may wish to create substituted analogs. The construction of unsymmetrical terphenyls is most efficiently achieved through modern cross-coupling techniques.[8]

The Dominance of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the workhorse for forming aryl-aryl bonds due to its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the

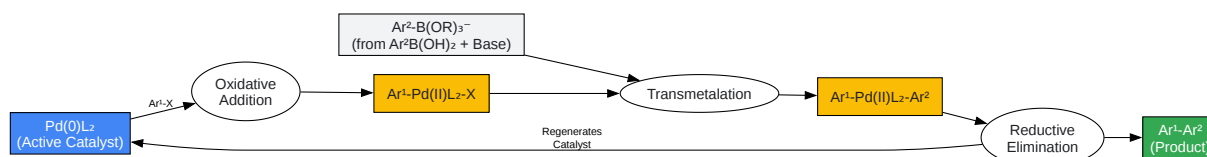
generally mild reaction conditions. A plausible and efficient route to **3-Bromo-m-terphenyl** involves a sequential coupling strategy.

Hypothetical Synthetic Protocol (Illustrative)

- **Step 1: First Coupling.** React 1,3-dibromobenzene with one equivalent of phenylboronic acid. The goal here is a selective mono-coupling to produce 3-bromo-1,1'-biphenyl. This selectivity can be challenging but is often achieved by carefully controlling stoichiometry and reaction time.
- **Step 2: Second Coupling.** While not required for the target molecule, if a more complex terphenyl were desired, the remaining bromine on the 3-bromo-1,1'-biphenyl intermediate would be reacted with a different arylboronic acid.

Causality in Reagent Choice:

- **Catalyst:** A palladium catalyst, such as $\text{Pd(PPh}_3)_4$ or Pd(dppf)Cl_2 , is standard. The choice of phosphine ligands is critical; they stabilize the palladium center and modulate its reactivity to facilitate the catalytic cycle.
- **Base:** A base like sodium carbonate (Na_2CO_3) or potassium phosphate (K_3PO_4) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is then competent for transmetalation to the palladium center.
- **Solvent System:** A two-phase solvent system, such as toluene and water or dioxane and water, is often used. This facilitates the dissolution of both the organic starting materials and the inorganic base, promoting efficient reaction at the interface.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

The primary value of **3-Bromo-m-terphenyl** in a research context is its role as a rigid, well-defined scaffold and a versatile synthetic intermediate.

A Core Building Block in Medicinal Chemistry

The terphenyl framework is an attractive scaffold for drug design. It positions substituents in a precise three-dimensional orientation, which can be optimized for binding to biological targets like enzyme active sites or protein-protein interfaces. The bromine atom on **3-Bromo-m-terphenyl** is the key to unlocking this potential. It acts as a synthetic handle, allowing for the introduction of diverse functional groups via cross-coupling, thereby enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

For example, research has shown that related m-terphenylamine derivatives can act as selective COX-1 inhibitors, which may have neuroprotective effects.[9] Similarly, other brominated aromatic compounds have been used as starting points for the synthesis of potent enzyme inhibitors, such as FGFR1 inhibitors for non-small cell lung cancer.[10][11] These examples underscore the strategic utility of a bromo-aryl compound as a precursor to a potential therapeutic agent.



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Caption: Logical workflow from a brominated building block to a drug development lead.

Applications in Materials Science

Beyond drug development, the rigid and conjugated nature of the terphenyl core makes it suitable for applications in materials science. Specifically, derivatives of **3-Bromo-m-terphenyl** are used in the development of materials for Organic Light-Emitting Diodes (OLEDs).[1] In this

context, the terphenyl unit provides thermal stability and influences the electronic properties of the material, which are critical for efficient and long-lasting device performance.

Handling, Safety, and Storage

As with any laboratory chemical, proper handling of **3-Bromo-m-terphenyl** is essential. The compound is classified as an irritant.^[5] Safety data indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^[5]

Table 3: Safety and Handling Guidelines

Aspect	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety goggles, and a lab coat.	[6] [12]
Handling	Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.	[6]
In Case of Exposure	Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Seek medical attention if irritation persists.	[6]
Storage	Store in a tightly sealed container in a cool, dry, and dark place.	[6]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [\[6\]](#) |

Conclusion

3-Bromo-m-terphenyl is a commercially accessible and highly valuable compound for the scientific research community. Its well-defined structure, combined with the synthetic versatility

afforded by the bromine substituent, makes it an important building block in both medicinal chemistry and materials science. By understanding its properties, sources, and synthetic context, researchers can effectively leverage this molecule to advance their projects, from developing novel therapeutics to engineering next-generation electronic materials.

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